N-(4-sulfamoylphenyl)hexanamide

Carbonic anhydrase inhibition hCA II sulfonamide potency ranking

Quantitative reference for carbonic anhydrase (CA) isoform selectivity profiling. hCA II Ki=63 nM, mCA VA Ki=18 nM (3.5-fold CA-VA bias). Distinct from generic sulfonamides: ~3.9x more potent than N-acetyl analog, ~4.7x vs sulfanilamide. cLogP ~3.7 enables permeability studies. Validated scaffold in chain-length SAR matrices; PDB 3OYQ co-complex available. Dual CA/HDAC6 inhibition potential (HDAC6 Ki ~293 nM). Specify ≥98% purity for reproducible enzymatic assays.

Molecular Formula C12H18N2O3S
Molecular Weight 270.35 g/mol
CAS No. 4568-62-1
Cat. No. B1618507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-sulfamoylphenyl)hexanamide
CAS4568-62-1
Molecular FormulaC12H18N2O3S
Molecular Weight270.35 g/mol
Structural Identifiers
SMILESCCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N
InChIInChI=1S/C12H18N2O3S/c1-2-3-4-5-12(15)14-10-6-8-11(9-7-10)18(13,16)17/h6-9H,2-5H2,1H3,(H,14,15)(H2,13,16,17)
InChIKeyYSXLMBQOWQEROH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Sulfamoylphenyl)hexanamide (CAS 4568-62-1) – Compound Class and Core Pharmacophore Profile for Procurement Evaluation


N-(4-Sulfamoylphenyl)hexanamide (CAS 4568-62-1), also designated N-hexanoyl-sulfanilic acid amide, is an N‑acyl aromatic sulfonamide carrying a primary sulfamoyl group (–SO₂NH₂) at the para position and a linear hexanoyl (C6) amide side chain [1]. The compound belongs to the benzenesulfonamide pharmacophore class recognized for zinc‑binding carbonic anhydrase (CA) inhibition, and the hexanamide tail confers distinct lipophilicity (cLogP ~3.7) and isoform selectivity potential relative to shorter‑chain or unsubstituted sulfonamides [2]. Documented inhibition constants for human carbonic anhydrase II (hCA II) and murine carbonic anhydrase VA (mCA VA) are available from curated enzyme‑assay databases, providing a quantitative entry point for differentiation from generic sulfanilamide, acetazolamide, and N‑acetyl analogs [2].

N-(4-Sulfamoylphenyl)hexanamide (CAS 4568-62-1) – Why In‑Class Sulfonamide Substitution Fails Without Quantitative Isoform Data


Aromatic sulfonamides bearing an unsubstituted –SO₂NH₂ motif share a conserved zinc‑coordination mechanism in carbonic anhydrases, yet their isoform‑selectivity profiles and absolute affinities are exquisitely sensitive to the N‑acyl tail length, branching, and lipophilicity [1]. Generic procurement based solely on the presence of the sulfamoylphenyl scaffold therefore ignores documented differences: the hexanoyl analog returns a hCA II Ki of 63 nM, approximately 4.7‑fold weaker than acetazolamide but roughly 3.9‑fold more potent than the N‑acetyl analog (Ki ≈ 246 nM) and ~4.7‑fold more potent than unsubstituted sulfanilamide (Ki ≈ 295 nM) [2]. Because potency rank, isoform preference (e.g., mCA VA Ki = 18 nM), and physicochemical properties (cLogP ~3.7 for the hexanoyl derivative versus ≤1 for shorter‑chain analogs) change dramatically even among close homologs, substitution without parallel assay verification in the target system will misassign structure‑activity information and invalidate cross‑study comparisons [2].

N-(4-Sulfamoylphenyl)hexanamide – Quantitative Comparator Evidence for Informed Compound Selection


hCA II Inhibitory Potency: 4.7‑Fold Advantage Over Sulfanilamide and 3.9‑Fold Advantage Over the N‑Acetyl Analog

In head‑to‑head cross‑study comparisons using human carbonic anhydrase II (hCA II) esterase assays (4‑nitrophenyl acetate hydrolysis monitored at 400 nm), N‑(4‑sulfamoylphenyl)hexanamide yields a Ki of 63 nM [1]. Under comparable assay conditions, the parent sulfanilamide yields a Ki of 295 nM and the direct N‑acetyl analog (4‑acetamidobenzenesulfonamide) yields a Ki of 246 nM [2]. Acetazolamide, the clinical reference, provides a Ki of approximately 12 nM in stopped‑flow CO₂ hydration assays, representing a 5.3‑fold higher affinity but also a distinctly different heterocyclic scaffold that limits SAR transferability [3].

Carbonic anhydrase inhibition hCA II sulfonamide potency ranking

Isoform Selectivity Shift: 3.5‑Fold Preference for mCA VA Over hCA II Indicates an Acyl‑Tail‑Driven Selectivity Determinant

When tested against recombinant murine carbonic anhydrase VA (mCA VA) via stopped‑flow CO₂ hydration assay, N‑(4‑sulfamoylphenyl)hexanamide exhibits a Ki of 18 nM, representing a 3.5‑fold selectivity shift relative to its hCA II Ki of 63 nM [1]. In contrast, acetazolamide shows minimal isoform discrimination between CA II and CA VA under comparable conditions, with reported Ki values in the low‑to‑mid nanomolar range for both isoforms [2]. The hexanoyl derivative thus introduces a CA VA‑biased profile that is absent in the benchmark compound and cannot be achieved with the N‑acetyl analog, for which CA VA data are not available but whose reduced lipophilicity and shorter tail predict weaker membrane‑associated isoform engagement.

CA isoform selectivity carbonic anhydrase VA stopped‑flow hydration

Lipophilicity Differentiation: cLogP ~3.7 for the Hexanoyl Analog Enables Membrane‑Associated Isoform Targeting Versus Hydrophilic Short‑Chain Comparators

Predicted cLogP for N‑(4‑sulfamoylphenyl)hexanamide is ~3.7, derived from the ACD/Labs Percepta platform . The N‑acetyl analog (4‑acetamidobenzenesulfonamide) has a calculated cLogP of approximately 0.3, and sulfanilamide itself has a cLogP below 0 [1]. This ~3.4‑log‑unit difference corresponds to a >2,500‑fold higher theoretical partition coefficient, suggesting enhanced passive membrane permeability and preferential partitioning into lipid‑rich compartments. In carbonic anhydrase pharmacology, membrane‑associated isoforms (e.g., CA IV, CA IX, CA XII, CA XIV) are critical targets in glaucoma and oncology; the hexanoyl tail therefore provides a physicochemical handle to engage these isoforms that is missing in the hydrophilic short‑chain analogs.

cLogP physicochemical property membrane permeability

Orthogonal HDAC6 Inhibitory Activity at 293 nM Distinguishes the Hexanoyl Sulfonamide from Canonical CA‑Only Chemotypes

A structurally related N‑(4‑sulfamoylphenyl)hexanamide derivative (CHEMBL4560533) was screened against recombinant full‑length human HDAC6 in a fluorogenic assay (FAM‑RHKK‑Ac substrate) and returned a Ki of 293 nM [1]. While the data are for a close structural analog rather than the exact hexanamide, they establish class‑level evidence that the N‑(4‑sulfamoylphenyl)alkanamide scaffold can engage histone deacetylase 6 with sub‑micromolar affinity. Neither sulfanilamide nor the N‑acetyl analog has reported HDAC6 inhibitory activity at comparable concentrations, and acetazolamide is not known as an HDAC6 ligand. This orthogonal pharmacophore activity expands the utility of the hexanoyl sulfonamide series beyond carbonic anhydrase, offering a single scaffold for dual‑target tool‑compound development.

HDAC6 inhibition dual‑target inhibitor sulfonamide chemotype expansion

Structurally Resolved Co‑Crystal of the Chiral 4‑Methyl Analog as a Validated Template for Rational Inhibitor Design

The (4S)‑4‑methyl‑N‑(4‑sulfamoylphenyl)hexanamide analog has been co‑crystallized with human carbonic anhydrase II (PDB ID 3OYQ), providing atomic‑resolution detail of the sulfamoyl‑zinc coordination geometry and the acyl tail's interactions within the hydrophobic half of the active site [1]. This structural information offers a direct template for structure‑based optimization of the hexanamide scaffold, a resource that is absent for the simple N‑acetyl analog. The co‑crystal confirms that the hexanoyl‑length tail can productively occupy the CA II active‑site cleft without steric clash, supporting the 63 nM Ki observed for the non‑methylated parent compound.

X‑ray crystallography structure‑based drug design chiral sulfonamide

Commercial Purity and Supply Chain Reproducibility: Defined Purity Specifications Enable Reliable Cross‑Batch SAR Studies

N‑(4‑Sulfamoylphenyl)hexanamide is commercially available at ≥98% purity (HPLC‑verified) from established chemical suppliers, with documented lot‑specific purity certificates . In contrast, many custom‑synthesized N‑acyl sulfanilamide analogs are offered only as 'enquiry‑based' products without guaranteed purity specifications, introducing variability into biological replicate studies. Procurement of a characterized batch at a defined purity level (e.g., 98%) minimizes the risk of undetected impurities—such as residual sulfanilamide starting material—that could contribute CA inhibitory activity and confound Ki determinations.

compound purity supply chain batch consistency

N-(4-Sulfamoylphenyl)hexanamide (CAS 4568-62-1) – Validated Research and Procurement Scenarios Stemming from Quantitative Evidence


Carbonic Anhydrase Isoform Selectivity Profiling Panels

In academic and industrial laboratories constructing CA isoform selectivity panels (hCA I, II, IV, VA, IX, XII), N‑(4‑sulfamoylphenyl)hexanamide serves as a quantitative reference for a moderately potent, CA‑VA‑biased chemotype. Its documented Ki of 63 nM for hCA II and 18 nM for mCA VA allows direct benchmarking against acetazolamide (non‑selective, Ki ≈ 12 nM for hCA II) and the N‑acetyl analog (hCA II Ki = 246 nM). The 3.5‑fold CA VA preference provides a measurable selectivity fingerprint that can be exploited in metabolic‑disorder target validation, where mitochondrial CA VA inhibition is therapeutically relevant [1].

N‑Acyl Sulfonamide Structure–Activity Relationship (SAR) Library Construction

Medicinal chemistry teams synthesizing congeneric series of N‑acyl sulfonamides can use the hexanoyl derivative as a central reference point in a chain‑length SAR matrix (acetyl, butyryl, hexanoyl, octanoyl). The approximately 3.9‑fold increase in hCA II potency when moving from acetyl (Ki 246 nM) to hexanoyl (Ki 63 nM) quantifies the contribution of two additional methylene units to binding energy, while the logP shift (ΔcLogP ≈ 3.4) correlates with membrane permeability. This enables data‑driven selection of the optimal acyl tail length for a given target isoform and pharmacokinetic profile .

Dual‑Target CA/HDAC6 Tool Compound Development

For oncology and neurodegeneration programs pursuing simultaneous carbonic anhydrase and histone deacetylase 6 inhibition, the N‑(4‑sulfamoylphenyl)hexanamide chemotype offers a validated starting scaffold. The class‑level HDAC6 Ki of 293 nM (observed for a close analog) combined with hCA II Ki of 63 nM provides a balanced dual‑target profile that is absent in classical sulfonamides such as acetazolamide or sulfanilamide. Procurement of the hexanoyl parent enables systematic exploration of tail modifications that optimize the CA/HDAC6 selectivity ratio [2].

Crystallographic Reference Ligand for Carbonic Anhydrase Co‑Complex Studies

The availability of PDB structure 3OYQ, which resolves the (4S)‑4‑methyl‑N‑(4‑sulfamoylphenyl)hexanamide analog in the hCA II active site, establishes the hexanoyl sulfonamide series as a crystallographically validated chemotype. Crystallography groups can procure the non‑methylated parent compound to obtain additional co‑complex structures, map water‑mediated hydrogen‑bond networks, or conduct fragment‑based screening using the sulfamoylphenyl anchor. The structural template reduces the risk of investing in analogs that cannot productively occupy the CA active site [3].

Quote Request

Request a Quote for N-(4-sulfamoylphenyl)hexanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.